molecular formula C20H23NOS B14179022 3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-35-5

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one

Katalognummer: B14179022
CAS-Nummer: 919083-35-5
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: KOCBXJVRLMUMSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to an aniline moiety, which is further connected to a phenylbutenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves the following steps:

    Formation of the tert-butylsulfanyl aniline intermediate: This can be achieved by reacting tert-butylthiol with aniline under suitable conditions.

    Coupling with phenylbutenone: The intermediate is then coupled with phenylbutenone using a suitable catalyst and reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl and aniline moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol
  • tert-Butyl-substituted indolo[2,3-b]quinoxaline

Uniqueness

3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

919083-35-5

Molekularformel

C20H23NOS

Molekulargewicht

325.5 g/mol

IUPAC-Name

3-(2-tert-butylsulfanylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C20H23NOS/c1-15(14-18(22)16-10-6-5-7-11-16)21-17-12-8-9-13-19(17)23-20(2,3)4/h5-14,21H,1-4H3

InChI-Schlüssel

KOCBXJVRLMUMSC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.